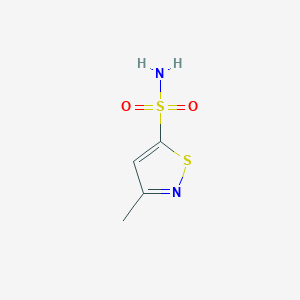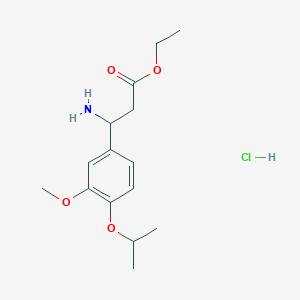
Fmoc-3-iodo-L-phenylalanine
Overview
Description
Fmoc-3-iodo-L-phenylalanine is a chemical compound with the molecular formula C24H20INO4 and a molecular weight of 513.40 . It is also known by other synonyms such as Fmoc-L-Phe (3-I)-OH and (S)-2-Fmoc-2-amino-3-(3-iodophenyl)propionic acid . It appears as an off-white powder .
Molecular Structure Analysis
The molecular structure of this compound consists of 24 carbon atoms, 20 hydrogen atoms, 1 iodine atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a melting point of 135-139 °C . It has an optical rotation of [a]D25 = -19 ± 2º (C=1 in DMF) . It is soluble in DMF .Scientific Research Applications
Peptide Synthesis and Modification
Fmoc-3-iodo-L-phenylalanine has been utilized in the synthesis of Fmoc-protected amino acids using organozinc chemistry, suitable for automated solid-phase peptide synthesis (Deboves, Montalbetti, & Jackson, 2001). It plays a role in the synthesis of various peptides containing novel L-phenylalanine derivatives substituted with vicinal tricarbonyl moieties, indicating its versatility in peptide modification (Fretz, 1996).
Self-Assembly and Hydrogelation
Research shows that Fmoc-protected aromatic amino acids, including Fmoc-phenylalanine derivatives, can undergo efficient self-assembly, leading to hydrogelation in aqueous solvents. This process is influenced by halogen substitution in the molecule, affecting the assembly rate and hydrogel properties (Ryan, Anderson, & Nilsson, 2010). Modifications at the C-terminal of fluorinated Fmoc-Phe derivatives also play a significant role in their self-assembly and hydrogelation behavior, which can be tuned by altering the terminal group's hydrophobicity and hydrogen bond capacity (Ryan, Doran, Anderson, & Nilsson, 2011).
Antibacterial Applications
Fmoc-pentafluoro-L-phenylalanine-OH, a derivative of Fmoc-phenylalanine, has been used in the creation of antibacterial composite materials. These materials, incorporating nanoassemblies of the amino acid, demonstrate substantial antibacterial capabilities and are not cytotoxic to mammalian cell lines (Schnaider et al., 2019).
Biomedical Applications
The self-assembling properties of Fmoc-phenylalanine derivatives have been explored for various biomedical applications. For example, silver ions have been incorporated into Fmoc-F-based hydrogels to improve their antibacterial properties, showing potential for biomedical applications due to their biocompatibility and effective antibacterial action against both gram-positive and gram-negative bacteria (Zhao et al., 2021).
Mechanism of Action
Target of Action
Fmoc-phe(3-I)-OH, also known as Fmoc-3-iodo-L-phenylalanine or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-iodophenyl)propanoic acid, is a peptide-based compound . The primary targets of this compound are likely to be cellular structures or enzymes that interact with peptides.
Mode of Action
It is known that peptide-based compounds can interact with their targets through various supramolecular interactions . These interactions can lead to changes in the target, such as alterations in its structure or function .
Biochemical Pathways
Peptide-based compounds like fmoc-phe(3-i)-oh can affect various biochemical pathways due to their ability to interact with a wide range of cellular targets .
Pharmacokinetics
The pharmacokinetic properties of peptide-based compounds can be influenced by factors such as their size, charge, hydrophilicity/hydrophobicity, and the presence of functional groups .
Result of Action
The effects of peptide-based compounds can range from changes in cellular function to alterations in cell morphology, depending on their targets and the nature of their interactions .
Action Environment
The action of Fmoc-phe(3-I)-OH can be influenced by various environmental factors. For instance, the pH of the environment can affect the self-assembly process of peptide-based compounds . Additionally, the concentration of the compound can also influence its self-assembly and subsequent interactions with its targets .
Safety and Hazards
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKOJXLIQFVOGC-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673991 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-iodo-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
210282-31-8 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-iodo-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-3-iodo-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Spiro[adamantane-2,4'-piperidine] hydrochloride](/img/structure/B1390251.png)


![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1390254.png)
![[(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B1390255.png)
![[(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1390257.png)


![[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1390261.png)

![[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride](/img/structure/B1390268.png)
![4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1390269.png)